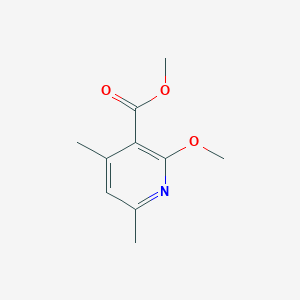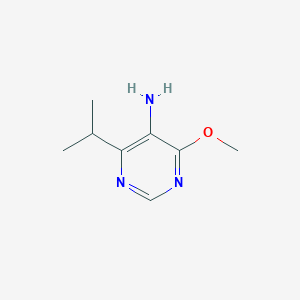![molecular formula C14H9NO6 B13927163 3-[(4-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-90-6](/img/structure/B13927163.png)
3-[(4-Nitrobenzoyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and benzoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 3-[(4-Nitrobenzoyl)oxy]benzoic acid can undergo reduction to form the corresponding amino compound.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Major Products:
Reduction: 3-[(4-Aminobenzoyl)oxy]benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-[(4-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(4-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic acid: An aromatic compound with a nitro group in the meta position relative to the carboxylic acid group.
4-Nitrobenzoic acid: Similar to 3-[(4-Nitrobenzoyl)oxy]benzoic acid but with the nitro group directly attached to the benzene ring.
2-Nitrobenzoic acid: Another isomer with the nitro group in the ortho position.
Uniqueness: this compound is unique due to the presence of both a nitro group and a benzoic acid ester linkage, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89882-90-6 |
|---|---|
Formule moléculaire |
C14H9NO6 |
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
3-(4-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-2-1-3-12(8-10)21-14(18)9-4-6-11(7-5-9)15(19)20/h1-8H,(H,16,17) |
Clé InChI |
MVLZVYPFPXUDIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)



![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)



